Cas no 1501923-09-6 (Cyclobutanol, 2,2-dimethyl-3-(4-nitrophenyl)-)

1501923-09-6 structure
상품 이름:Cyclobutanol, 2,2-dimethyl-3-(4-nitrophenyl)-
CAS 번호:1501923-09-6
MF:C12H15NO3
메가와트:221.252403497696
CID:5151269
Cyclobutanol, 2,2-dimethyl-3-(4-nitrophenyl)- 화학적 및 물리적 성질
이름 및 식별자
-
- Cyclobutanol, 2,2-dimethyl-3-(4-nitrophenyl)-
-
- 인치: 1S/C12H15NO3/c1-12(2)10(7-11(12)14)8-3-5-9(6-4-8)13(15)16/h3-6,10-11,14H,7H2,1-2H3
- InChIKey: ODRIPCLHMNNNND-UHFFFAOYSA-N
- 미소: C1(O)CC(C2=CC=C([N+]([O-])=O)C=C2)C1(C)C
Cyclobutanol, 2,2-dimethyl-3-(4-nitrophenyl)- 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-248553-0.25g |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |
1501923-09-6 | 95% | 0.25g |
$601.0 | 2024-06-19 | |
Enamine | EN300-248553-0.05g |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |
1501923-09-6 | 95% | 0.05g |
$282.0 | 2024-06-19 | |
Enamine | EN300-248553-1.0g |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |
1501923-09-6 | 95% | 1.0g |
$1214.0 | 2024-06-19 | |
Enamine | EN300-248553-2.5g |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |
1501923-09-6 | 95% | 2.5g |
$2379.0 | 2024-06-19 | |
Enamine | EN300-248553-5.0g |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |
1501923-09-6 | 95% | 5.0g |
$3520.0 | 2024-06-19 | |
Enamine | EN300-248553-0.1g |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |
1501923-09-6 | 95% | 0.1g |
$420.0 | 2024-06-19 | |
Enamine | EN300-248553-10.0g |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |
1501923-09-6 | 95% | 10.0g |
$5221.0 | 2024-06-19 | |
Enamine | EN300-248553-0.5g |
2,2-dimethyl-3-(4-nitrophenyl)cyclobutan-1-ol |
1501923-09-6 | 95% | 0.5g |
$947.0 | 2024-06-19 |
Cyclobutanol, 2,2-dimethyl-3-(4-nitrophenyl)- 관련 문헌
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
1501923-09-6 (Cyclobutanol, 2,2-dimethyl-3-(4-nitrophenyl)-) 관련 제품
- 2172231-25-1(6-methyl-3-propylquinoline-4-carboxylic acid)
- 2229544-36-7(3-5-(trifluoromethyl)furan-2-ylbut-3-en-1-amine)
- 2227784-91-8(rac-(1R,3S)-3-(4-fluorophenyl)-2,2-dimethylcyclopropan-1-amine)
- 2680684-10-8((9H-fluoren-9-yl)methyl 3-(6-bromopyridin-3-yl)azetidine-1-carboxylate)
- 2228598-39-6(tert-butyl 4-(4-amino-1-methyl-1H-pyrazol-5-yl)-3-methylpiperidine-1-carboxylate)
- 95711-04-9(3-chloro-2-phenoxy-5-(trifluoromethyl)pyridine)
- 2138552-30-2(1-ethyl-N-propyl-1H-1,2,3-triazole-5-sulfonamide)
- 450416-09-8(3-Bromo-4-butoxybenzoic acid)
- 126695-58-7(N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate)
- 2092486-59-2(4-(dimethyl-4H-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine)
추천 공급업체
Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
시약

Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량
